molecular formula C8H6BrCl2NO B3259769 2-bromo-N-(2,6-dichlorophenyl)acetamide CAS No. 32428-75-4

2-bromo-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B3259769
CAS No.: 32428-75-4
M. Wt: 282.95 g/mol
InChI Key: ONXFMNDUDDOUGJ-UHFFFAOYSA-N
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Description

“2-bromo-N-(2,6-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrCl2NO . It has a molecular weight of 282.95 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to a bromine atom, an amide group (NH), and a dichlorophenyl group . The InChI code for this compound is 1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) .

Scientific Research Applications

Supramolecular Assembly and Hydrogen Bond Analysis

Research on crystal structures related to 2-bromo-N-(2,6-dichlorophenyl)acetamide, such as N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate, has been conducted. These studies focus on understanding intermolecular hydrogen bonds and weak C-H···Cl/Br interactions. This research contributes to the knowledge of three-dimensional architectures and the impact of various hydrogen bonds in supramolecular chemistry (Hazra et al., 2014).

Quantum Chemical Calculations and Vibrational Spectroscopy

Quantum chemical calculations and vibrational spectroscopy studies have been applied to compounds like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide. These studies are crucial in understanding molecular structural parameters, thermodynamic properties, vibrational frequencies, and potential energy distribution (PED) of such compounds. This research assists in predicting sites and relative reactivities towards electrophilic and nucleophilic attack (Choudhary et al., 2014).

Molecular Conformations and Supramolecular Assembly

Investigations into the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, which are structurally related to this compound, have been performed. This research provides insights into the molecular interactions, conformations, and hydrogen bonding patterns, which are significant for understanding the behavior of these compounds in various applications (Nayak et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on bioactive benzothiazolinone acetamide analogs, closely related to this compound, involve spectroscopic and quantum mechanical analysis. These compounds have been analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), evaluating their light harvesting efficiency and free energy of electron injection. Additionally, their interactions with Cyclooxygenase 1 (COX1) through molecular docking have been explored, contributing to potential therapeutic applications (Mary et al., 2020).

Future Directions

The future directions for the study and use of “2-bromo-N-(2,6-dichlorophenyl)acetamide” are not clearly defined in the literature. As a research chemical, it may be used in the synthesis of other compounds or in various chemical reactions for research purposes .

Properties

IUPAC Name

2-bromo-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXFMNDUDDOUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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